Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes benzamido and phenylcarbamoyl groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzamido and Phenylcarbamoyl Groups: The benzamido and phenylcarbamoyl groups are introduced through amide bond formation reactions. This can be achieved by reacting the thiophene derivative with benzoyl chloride and phenyl isocyanate in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Material Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: Researchers investigate its interactions with enzymes and proteins to understand its potential as an enzyme inhibitor or activator.
Mechanism of Action
The mechanism of action of methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The benzamido and phenylcarbamoyl groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate: shares similarities with other thiophene derivatives such as:
Uniqueness
The uniqueness of this compound lies in its dual amido functional groups, which provide a distinct set of chemical and biological properties. These groups enhance its ability to interact with biological targets and make it a versatile compound for various applications.
Properties
Molecular Formula |
C21H18N2O4S |
---|---|
Molecular Weight |
394.4g/mol |
IUPAC Name |
methyl 2-benzamido-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18N2O4S/c1-13-16(21(26)27-2)20(23-18(24)14-9-5-3-6-10-14)28-17(13)19(25)22-15-11-7-4-8-12-15/h3-12H,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
JLAVNGFQEXDNNC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.